molecular formula C27H31N3O2S B2698192 N-[4-(ADAMANTAN-1-YL)PHENYL]-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE CAS No. 925079-36-3

N-[4-(ADAMANTAN-1-YL)PHENYL]-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE

Cat. No.: B2698192
CAS No.: 925079-36-3
M. Wt: 461.62
InChI Key: KHNBWUFJJMTDJK-UHFFFAOYSA-N
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Description

N-[4-(ADAMANTAN-1-YL)PHENYL]-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound characterized by its unique structural framework. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and potential therapeutic applications. The presence of the tricyclo[3.3.1.1~3,7~]dec-1-yl group adds to its structural complexity and potential for diverse chemical reactivity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(ADAMANTAN-1-YL)PHENYL]-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce amines or hydrocarbons .

Scientific Research Applications

N-[4-(ADAMANTAN-1-YL)PHENYL]-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(ADAMANTAN-1-YL)PHENYL]-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[4-(ADAMANTAN-1-YL)PHENYL]-3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE stands out due to its unique combination of a thieno[2,3-b]pyridine core and a tricyclo[3.3.1.1~3,7~]dec-1-yl group. This structural uniqueness contributes to its diverse chemical reactivity and potential for various scientific applications .

Properties

IUPAC Name

N-[4-(1-adamantyl)phenyl]-3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O2S/c1-15-7-19(14-32-2)22-23(28)24(33-26(22)29-15)25(31)30-21-5-3-20(4-6-21)27-11-16-8-17(12-27)10-18(9-16)13-27/h3-7,16-18H,8-14,28H2,1-2H3,(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNBWUFJJMTDJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C(=O)NC3=CC=C(C=C3)C45CC6CC(C4)CC(C6)C5)N)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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